(1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid
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Overview
Description
The compound with the molecular formula C15H28N4O4 Peramivir . It is a cyclopentane derivative and functions as a neuraminidase inhibitor, which is used primarily as an antiviral agent against influenza viruses. Peramivir is particularly effective against both influenza A and B viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peramivir is synthesized through a multi-step process involving the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of various functional groups. The key steps include:
Cyclization: Formation of the cyclopentane ring.
Functional Group Introduction: Addition of acetamido, ethylbutyl, guanidino, and hydroxy groups.
Purification: Crystallization and purification to obtain the final product.
Industrial Production Methods
Industrial production of Peramivir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reaction setups to produce significant quantities.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Packaging: Proper packaging to maintain stability and efficacy.
Chemical Reactions Analysis
Types of Reactions
Peramivir undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of Peramivir with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Peramivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopentane derivatives.
Biology: Investigated for its effects on viral replication and inhibition.
Medicine: Employed as an antiviral agent in the treatment of influenza.
Industry: Utilized in the development of antiviral drugs and formulations.
Mechanism of Action
Peramivir exerts its effects by inhibiting the activity of neuraminidase, an enzyme found on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. The molecular targets include the active sites of neuraminidase, where Peramivir binds and blocks the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Oseltamivir: A widely used antiviral agent that also targets neuraminidase.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Uniqueness
Peramivir is unique due to its high efficacy and selectivity for neuraminidase, as well as its ability to be administered intravenously, making it suitable for severe cases of influenza where oral administration is not feasible .
Properties
Molecular Formula |
C15H28N4O4 |
---|---|
Molecular Weight |
328.41 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
XRQDFNLINLXZLB-ZOLYEBIHSA-N |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Origin of Product |
United States |
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